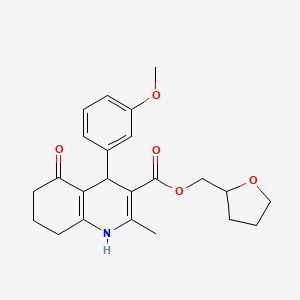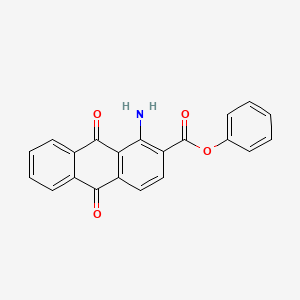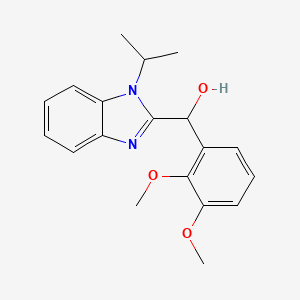
2-(2-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide, also known as IPP, is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications. IPP is a small molecule that has a unique chemical structure, making it a promising candidate for drug discovery and development.
Mecanismo De Acción
The mechanism of action of 2-(2-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide is not fully understood, but it is believed to involve the modulation of specific protein-protein interactions in the brain. 2-(2-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been shown to bind to a specific protein called FKBP52, which is involved in regulating the activity of other proteins in the brain.
Biochemical and Physiological Effects:
2-(2-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been shown to have a range of biochemical and physiological effects, including changes in protein function and activity, alterations in synaptic transmission, and changes in behavior. 2-(2-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has also been shown to have neuroprotective effects in various animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(2-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide is its unique chemical structure, which makes it a promising candidate for drug discovery and development. 2-(2-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide also has a high affinity for specific proteins in the brain, making it a useful tool for studying protein-protein interactions. However, 2-(2-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 2-(2-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide, including further studies on its mechanism of action, its potential use as a therapeutic agent for neurological disorders, and its potential as a tool for studying protein-protein interactions. Additionally, further research is needed to explore the potential limitations of 2-(2-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide and to develop new synthetic methods for producing this compound.
Métodos De Síntesis
The synthesis of 2-(2-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide involves the reaction of 2-isopropylphenol with N-(1-methyl-4-piperidinyl)propanamide in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
2-(2-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been studied for its potential use in various research applications, including as a tool for studying protein-protein interactions and as a potential therapeutic agent for neurological disorders. 2-(2-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been shown to bind to specific proteins in the brain, leading to changes in their function and activity.
Propiedades
IUPAC Name |
N-(1-methylpiperidin-4-yl)-2-(2-propan-2-ylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-13(2)16-7-5-6-8-17(16)22-14(3)18(21)19-15-9-11-20(4)12-10-15/h5-8,13-15H,9-12H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMFITGPBLHNDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC(C)C(=O)NC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methylpiperidin-4-yl)-2-[2-(propan-2-yl)phenoxy]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cyclohexyl (7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5231260.png)



![4-[(diphenylacetyl)amino]-N-(4-nitrophenyl)benzamide](/img/structure/B5231292.png)
![3-[(benzyloxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B5231298.png)
![2-methoxy-5-{[(3-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5231307.png)
![N-(4-fluorophenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine](/img/structure/B5231312.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5231319.png)
![1-(4-fluorophenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5231329.png)
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5231343.png)
![2-chloro-N-(3-{N-[(4-methylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5231344.png)

